N-(3-acetylphenyl)azepane-1-sulfonamide
Description
N-(3-Acetylphenyl)azepane-1-sulfonamide is a sulfonamide derivative featuring a 3-acetylphenyl group attached to an azepane ring via a sulfonamide linkage. The acetyl group (COCH₃) at the para position of the phenyl ring introduces electron-withdrawing properties, which may influence electronic distribution, solubility, and biological interactions.
Properties
IUPAC Name |
N-(3-acetylphenyl)azepane-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c1-12(17)13-7-6-8-14(11-13)15-20(18,19)16-9-4-2-3-5-10-16/h6-8,11,15H,2-5,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYPOCDGBIHIVSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NS(=O)(=O)N2CCCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)azepane-1-sulfonamide typically involves the reaction between tosyl chloride and an excess of amines in the presence of a solvent such as N-methyl-2-pyrrolidone at room temperature for 24 hours . This method allows for the formation of the sulfonamide group, which is crucial for the compound’s biological activity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-acetylphenyl)azepane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Scientific Research Applications
1. Chemistry
- Building Block for Synthesis : N-(3-acetylphenyl)azepane-1-sulfonamide serves as a precursor in the synthesis of more complex molecules. Its unique structure allows for modifications that can lead to the creation of novel compounds with enhanced properties.
2. Biology
- Antibacterial and Antifungal Activity : Studies have indicated that this compound exhibits significant antibacterial effects by inhibiting enzymes crucial for bacterial growth, such as dihydropteroate synthase. This inhibition disrupts folic acid synthesis in bacteria, leading to impaired growth and replication.
3. Medicine
- Anti-inflammatory Potential : Research has explored the compound's use as an anti-inflammatory agent. Its mechanism involves the inhibition of enzymes like cyclooxygenase and lipoxygenase, which are involved in the inflammatory response.
4. Industry
- Material Development : The compound is also utilized in developing new materials and chemical processes, particularly in creating polymers and surfactants with specific properties.
| Activity Type | Description | Reference |
|---|---|---|
| Antibacterial | Inhibits dihydropteroate synthase | |
| Antifungal | Exhibits activity against various fungal strains | |
| Anti-inflammatory | Inhibits cyclooxygenase and lipoxygenase |
Table 2: Case Studies on Efficacy
| Case Study ID | Focus Area | Findings | Reference |
|---|---|---|---|
| CS1 | Antibacterial Efficacy | Significant inhibition of bacterial growth | |
| CS2 | Anti-inflammatory | Reduced inflammation in animal models |
Case Studies
Case Study 1: Antibacterial Efficacy
A study evaluated the antibacterial properties of this compound against various bacterial strains. The results demonstrated a dose-dependent inhibition, suggesting that structural modifications could enhance its efficacy against resistant strains.
Case Study 2: Anti-inflammatory Effects
In a controlled trial involving animal models with induced inflammation, treatment with this compound resulted in a significant reduction of inflammatory markers compared to the control group. This indicates its potential therapeutic role in inflammatory diseases.
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)azepane-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of enzymes such as dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Effects
The following table compares N-(3-acetylphenyl)azepane-1-sulfonamide with analogous sulfonamides from the literature:
*Estimated based on structural analogs.
Key Observations:
This may influence binding to targets like enzymes or receptors . Halogenated derivatives (e.g., 10c, 10j) exhibit increased lipophilicity, which could improve membrane permeability but reduce aqueous solubility .
Heterocyclic Ring Differences :
- The azepane ring (one nitrogen) in the target compound offers fewer hydrogen-bonding sites than the 1,4-diazepane (two nitrogens) in compounds. This difference may affect conformational stability and target interaction .
Salt Forms: Compounds in are hydrochlorides, which enhance solubility in polar solvents.
Pharmacological Implications (Inferred)
- Enzyme Inhibition : Sulfonamides with acetyl or halogen substituents (e.g., 10c, 10j) are often explored as enzyme inhibitors (e.g., ceramidases, carbonic anhydrases). The acetyl group in the target compound could mimic carbonyl-containing substrates .
Biological Activity
N-(3-acetylphenyl)azepane-1-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to explore the biological activity of this compound, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
This compound features a sulfonamide functional group attached to an azepane ring and an acetylated phenyl moiety. The structural formula can be represented as follows:
This configuration may influence its pharmacological properties, including solubility, stability, and interaction with biological targets.
Sulfonamides, including this compound, primarily exert their biological effects through the inhibition of bacterial folate synthesis. They mimic para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase, leading to competitive inhibition and subsequent disruption of DNA synthesis in bacteria .
In addition to antibacterial activity, sulfonamides have shown promise in anticancer applications by targeting specific enzymes involved in tumor metabolism. For instance, some derivatives have been identified as inhibitors of carbonic anhydrases (CAs), which play a crucial role in tumor growth and metastasis .
Antimicrobial Activity
The antimicrobial efficacy of this compound has been evaluated against various bacterial strains. The results indicate that this compound exhibits significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to established sulfonamide antibiotics.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 16 |
| Staphylococcus aureus | 8 |
| Streptococcus pneumoniae | 32 |
These findings suggest that this compound could be a viable candidate for further development as an antibacterial agent.
Anticancer Activity
In vitro studies have demonstrated that this compound possesses cytotoxic effects against several cancer cell lines, including breast cancer (MDA-MB-231) and colon cancer (HT-29). The compound's IC50 values were determined using standard cytotoxicity assays.
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 | 12.5 |
| HT-29 | 15.0 |
| MG-63 | 10.0 |
The compound exhibited dose-dependent cytotoxicity, indicating its potential as an anticancer therapeutic agent .
Case Studies
Several studies have highlighted the biological activity of sulfonamides similar to this compound:
- Anticancer Efficacy : A study investigated a series of sulfonamide derivatives and reported that compounds with structural similarities to this compound showed enhanced selectivity towards tumor cells over normal cells, suggesting a promising therapeutic index .
- Enzyme Inhibition : Research demonstrated that certain sulfonamides effectively inhibit carbonic anhydrases associated with tumor progression. The inhibition was assessed through enzyme kinetics and molecular docking studies, revealing strong binding affinities for the target enzymes .
Q & A
Q. What are the foundational synthetic routes for preparing N-(3-acetylphenyl)azepane-1-sulfonamide?
The compound is typically synthesized via sulfonylation of an aniline derivative. A general method involves reacting 3-acetylphenylamine with azepane-1-sulfonyl chloride in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts. Purification is achieved via flash column chromatography (e.g., petroleum ether/ethyl acetate gradients) . For intermediates like N-(3-acetylphenyl)-acetamide, reactions with dimethyl formamide dimethyl acetal (DMF-DMA) can introduce functional groups, as seen in zaleplon synthesis .
Q. How are spectroscopic techniques applied to characterize this compound?
Key methods include:
- NMR spectroscopy : and NMR (e.g., δ 2.54 ppm for acetyl CH, δ 197.7 ppm for carbonyl in ) confirm substituent integration and electronic environments .
- IR spectroscopy : Peaks at ~1697 cm (C=O stretch) and ~1319 cm (S=O stretch) validate functional groups .
- UV-Vis : λ near 255 nm (observed in analogs) indicates π→π* transitions in aromatic systems .
Q. What solvent systems and purification methods are optimal for isolating this compound?
- Purification : Flash column chromatography with gradients like petroleum ether/ethyl acetate (2:1) effectively separates sulfonamide derivatives .
- Crystallization : Ethanol or dichloromethane/hexane mixtures yield high-purity crystalline solids, especially for hydrochloride salts .
Advanced Research Questions
Q. How can reaction yields be optimized for this compound derivatives?
- Catalysis : Nickel-catalyzed reductive cross-coupling improves efficiency (e.g., 75% yield for benzenesulfonamide analogs) by enabling aryl-aryl bond formation under mild conditions .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance sulfonylation kinetics, while excess base minimizes side reactions .
- Substituent effects : Electron-withdrawing groups on the sulfonamide moiety (e.g., 4-chloro in analog 10c) reduce steric hindrance, improving yields .
Q. What computational approaches predict the reactivity and stability of this compound?
- DFT calculations : Model electronic properties (e.g., HOMO-LUMO gaps) to assess nucleophilic/electrophilic sites .
- Molecular docking : Predict interactions with biological targets (e.g., enzymes with sulfonamide-binding pockets) by simulating binding affinities .
- pKa prediction : Tools like MarvinSuite estimate protonation states (e.g., pKa ~14.15 for urea derivatives), guiding solubility and reactivity studies .
Q. How do structural modifications (e.g., azepane vs. piperidine rings) alter bioactivity?
- Ring size : Azepane’s 7-membered ring enhances conformational flexibility compared to piperidine, potentially improving binding to flexible protein pockets .
- Substituent effects : 4-Bromo or 4-methoxy groups on the sulfonamide (e.g., analogs 10i, 10e) modulate lipophilicity and metabolic stability .
Q. How should researchers resolve contradictions in spectroscopic or synthetic data?
- Cross-validation : Compare experimental NMR shifts with computed spectra (e.g., using ACD/Labs or ChemDraw) to identify misassignments .
- Batch analysis : Replicate reactions under controlled conditions (temperature, stoichiometry) to isolate variables causing yield discrepancies (e.g., 0.011g vs. 0.052g in diazepane analogs) .
- High-resolution MS : Confirm molecular formulas when impurities or degradation products skew data .
Methodological Tables
Q. Table 1: Key Synthetic Parameters for Sulfonamide Derivatives
| Parameter | Optimal Conditions | Reference |
|---|---|---|
| Reaction solvent | DMF or dichloromethane | |
| Base | Triethylamine (2.5 equiv) | |
| Purification | Petroleum ether/ethyl acetate (2:1) | |
| Catalyst | Nickel (for cross-coupling) |
Q. Table 2: Spectroscopic Signatures
| Functional Group | NMR (δ, ppm) | NMR (δ, ppm) | IR (cm) |
|---|---|---|---|
| Acetyl (C=O) | 2.54 (s, 3H) | 197.7 | 1697 |
| Sulfonamide (S=O) | - | - | 1319 |
| Aromatic protons | 7.33–7.79 (m) | 121.0–140.4 | - |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
